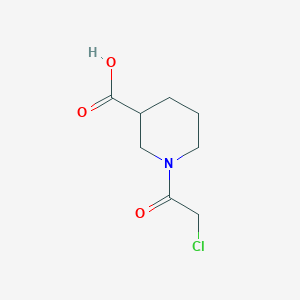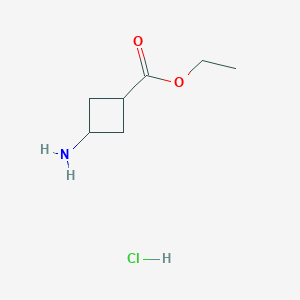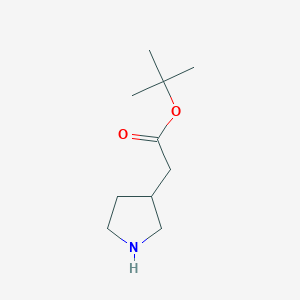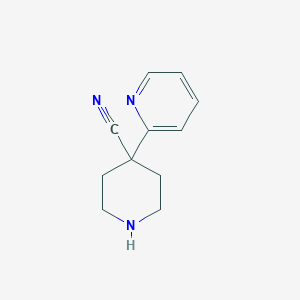
1-(2-Chloroacetyl)piperidine-3-carboxylic acid
描述
1-(2-Chloroacetyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
作用机制
Target of Action
The primary target of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid is believed to be dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine protease . DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid interacts with its target, DPP-IV, by inhibiting its function . This inhibition prevents the cleavage of the N-terminal dipeptide from peptides, thus altering the normal function of DPP-IV .
Biochemical Pathways
The inhibition of DPP-IV by 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid affects the biochemical pathway involving glucagon-like peptide-1 (GLP-1), an incretin hormone . Normally, GLP-1 is rapidly inactivated by DPP-IV, but the inhibition of DPP-IV extends the half-life of endogenously secreted GLP-1 . This, in turn, enhances insulin secretion and improves glucose tolerance .
Pharmacokinetics
The compound’s interaction with dpp-iv suggests that it may have good bioavailability, as it is able to reach and inhibit its target effectively .
Result of Action
The molecular and cellular effects of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid’s action include enhanced insulin secretion and improved glucose tolerance . These effects are beneficial in the control of glucose homeostasis, particularly in patients with type-II diabetes .
生化分析
Biochemical Properties
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine proteases. DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position. The interaction between 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid and DPP-IV results in the inhibition of the enzyme’s activity, thereby extending the half-life of glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin release and inhibits glucagon release .
Cellular Effects
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid has been shown to influence various cellular processes and functions. In particular, this compound affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-IV, 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid enhances the activity of GLP-1, leading to improved glucose homeostasis. This results in increased insulin secretion, reduced glucagon release, and slowed gastric emptying. Additionally, the compound’s impact on gene expression and cellular metabolism contributes to its potential therapeutic applications in the treatment of type-II diabetes .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity. This inhibition prevents the cleavage of GLP-1, thereby extending its half-life and enhancing its physiological effects. The binding interaction between 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid and DPP-IV is characterized by the formation of a stable complex, which effectively blocks the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid remains stable under controlled conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its inhibitory effects on DPP-IV, resulting in sustained improvements in glucose homeostasis .
Dosage Effects in Animal Models
The effects of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV activity, leading to improved glucose tolerance and insulin secretion. At higher doses, the compound may exhibit toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing significant adverse reactions .
Metabolic Pathways
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy. The interaction with DPP-IV is a key aspect of its metabolic pathway, as the inhibition of this enzyme leads to the prolonged activity of GLP-1. Additionally, the compound’s effects on metabolic flux and metabolite levels contribute to its overall impact on glucose homeostasis .
Transport and Distribution
The transport and distribution of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid within cells and tissues are critical factors that determine its efficacy and therapeutic potential. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid accumulates in specific tissues, particularly the liver and pancreas, where it exerts its inhibitory effects on DPP-IV. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals contribute to the precise localization of the compound, ensuring its effective inhibition of DPP-IV. The subcellular distribution of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid is essential for its therapeutic efficacy and overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
1-(2-Chloroacetyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid .
科学研究应用
1-(2-Chloroacetyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroacetyl)-4-piperidinecarboxylic acid
- Chloroacetamide derivatives
- Pyrrolidine derivatives
Uniqueness
1-(2-Chloroacetyl)piperidine-3-carboxylic acid is unique due to its specific structural features, such as the position of the chloroacetyl group and the piperidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
属性
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDPEIMVLNZZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)


![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)



![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
![5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440966.png)
![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)
![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)

